molecular formula C23H23N5O2S B4194180 N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine

N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4194180
M. Wt: 433.5 g/mol
InChI Key: PBRFETBIOJUDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine, also known as DPBA, is a chemical compound that has gained significant attention in the field of scientific research. DPBA belongs to the class of triazole compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed that N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine exerts its effects by inhibiting the activity of various enzymes and proteins. For example, N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine has been found to have various biochemical and physiological effects. For example, N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine has also been found to inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize in the lab. Additionally, N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine has been found to have a high degree of selectivity for its target enzymes and proteins. However, one of the main limitations of N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine is that it has poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine. One area of research is the development of more efficient synthesis methods for N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine. Another area of research is the development of N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine derivatives with improved solubility and selectivity. Finally, more research is needed to explore the potential applications of N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine in the treatment of various diseases, such as cancer and inflammatory disorders.
Conclusion:
In conclusion, N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research. N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine has been found to have various biochemical and physiological effects and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine and to explore its potential applications in the field of medicine.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine has been found to have various scientific research applications. One of the most significant applications of N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine is in the field of medicinal chemistry. N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine has been found to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-[4-(dimethylamino)benzyl]-3-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-5-amine has been found to have potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

2-(benzenesulfonyl)-N-[[4-(dimethylamino)phenyl]methyl]-5-phenyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-27(2)20-15-13-18(14-16-20)17-24-23-25-22(19-9-5-3-6-10-19)26-28(23)31(29,30)21-11-7-4-8-12-21/h3-16H,17H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRFETBIOJUDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC2=NC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonyl)-N-[[4-(dimethylamino)phenyl]methyl]-5-phenyl-1,2,4-triazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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